1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine
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Overview
Description
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is particularly interesting due to its unique chemical structure, which combines an octyl group, a methylcarbamoyl group, and a phosphorylcholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine typically involves multiple steps, starting with the preparation of the glycerol backbone. The octyl group is introduced through an esterification reaction, while the N-methylcarbamoyl group is added via a carbamoylation reaction. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphorylcholine moiety.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions, such as controlled temperature and pH, to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted phospholipids.
Scientific Research Applications
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and treatment of diseases related to cell membrane dysfunction.
Industry: Utilized in the development of novel materials and products, such as emulsifiers and surfactants.
Mechanism of Action
The mechanism of action of 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins and receptors, influencing various cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylethanolamine: Similar structure but with an ethanolamine moiety instead of choline.
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylserine: Contains a serine group instead of choline.
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylinositol: Features an inositol group in place of choline.
Uniqueness
1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to integrate into cell membranes and interact with membrane proteins makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H39N2O7P |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(2R)-2-(methylcarbamoyloxy)-3-octoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)/t17-/m1/s1 |
InChI Key |
OUTYDBKAYFQMHA-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Canonical SMILES |
CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Origin of Product |
United States |
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